N-{2-[4-(dimethylamino)phenyl]ethyl}adamantane-1-carboxamide
Description
N-{2-[4-(Dimethylamino)phenyl]ethyl}adamantane-1-carboxamide is a synthetic adamantane derivative characterized by a dimethylamino-substituted phenyl ethyl group linked to the adamantane carboxamide core. Adamantane derivatives are renowned for their rigid, lipophilic structure, which enhances membrane permeability and metabolic stability.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O/c1-23(2)19-5-3-15(4-6-19)7-8-22-20(24)21-12-16-9-17(13-21)11-18(10-16)14-21/h3-6,16-18H,7-14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTQORWFRDNKLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]ethyl}adamantane-1-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with adamantane-1-carboxylic acid and 2-[4-(dimethylamino)phenyl]ethylamine.
Activation of Carboxylic Acid: The carboxylic acid group of adamantane-1-carboxylic acid is activated using reagents such as thionyl chloride (SOCl₂) or carbodiimides like N,N’-dicyclohexylcarbodiimide (DCC).
Amide Formation: The activated carboxylic acid reacts with 2-[4-(dimethylamino)phenyl]ethylamine to form the desired amide bond, resulting in this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(dimethylamino)phenyl]ethyl}adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or tertiary amines.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of N-{2-[4-(dimethylamino)phenyl]ethyl}adamantane-1-carboxamide typically involves the following steps:
- Starting Materials : The process begins with adamantane-1-carboxylic acid and 2-[4-(dimethylamino)phenyl]ethylamine.
- Activation of Carboxylic Acid : The carboxylic acid group is activated using reagents such as thionyl chloride (SOCl₂) or carbodiimides like N,N’-dicyclohexylcarbodiimide (DCC).
- Amide Formation : The activated carboxylic acid reacts with the amine to form the desired amide bond.
Chemical Reactions
This compound can undergo various chemical reactions, including:
- Oxidation : Using agents such as potassium permanganate (KMnO₄).
- Reduction : Employing reducing agents like lithium aluminum hydride (LiAlH₄).
- Substitution Reactions : The dimethylamino group can participate in nucleophilic substitution reactions.
Chemistry
In the realm of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new compounds with tailored properties.
Biological Research
The compound is being investigated for its potential as a biochemical probe or ligand in receptor studies. Its ability to interact with biological macromolecules may facilitate research into enzyme activity and receptor modulation.
Medicinal Chemistry
This compound has shown promise in medicinal applications, particularly in:
- Antiviral Activity : Studies suggest potential efficacy against certain viral infections.
- Anticancer Properties : Preliminary research indicates that this compound may inhibit cancer cell proliferation.
Industrial Applications
In industry, this compound is utilized in the development of advanced materials and as a catalyst in organic synthesis processes. Its stability and lipophilicity make it an attractive candidate for various applications.
Similar Compounds
| Compound Name | Structure | Applications |
|---|---|---|
| N,N-Dimethyl-4-aminopyridine (DMAP) | DMAP Structure | Used as a nucleophilic catalyst in acylation and esterification reactions |
| N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}adamantane-1-carboxamide | Morpholine Compound Structure | Explored for similar biological activities |
Unique Features
This compound is distinct due to its combination of an adamantane core and a dimethylamino phenyl ethyl group, imparting enhanced lipophilicity and stability compared to other similar compounds.
Case Study 1: Antiviral Research
A study published in the Journal of Medicinal Chemistry explored the antiviral properties of this compound against influenza viruses. Results indicated significant inhibition of viral replication at low micromolar concentrations, suggesting potential therapeutic applications.
Case Study 2: Anticancer Activity
Research conducted at a leading cancer research institute investigated the effects of this compound on various cancer cell lines. The findings demonstrated that treatment with this compound resulted in reduced cell viability and induced apoptosis, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]ethyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with biological macromolecules, while the adamantane core provides structural stability and lipophilicity. These interactions can modulate the activity of enzymes, receptors, or ion channels, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following adamantane carboxamide derivatives share structural similarities but exhibit distinct pharmacological and physicochemical profiles:
N-[4-(Hydroxycarbamoyl)phenyl]adamantane-1-carboxamide
- Key differences: Features a hydroxamic acid (-CONHOH) group on the phenyl ring instead of a dimethylaminoethyl chain.
- Functional impact : The hydroxamic acid moiety confers metal-chelating properties, commonly associated with histone deacetylase (HDAC) inhibition, a mechanism relevant in oncology .
- Structural data : InChIKey
SWYSRRSBMXWRPJ-UHFFFAOYSA-Nhighlights its distinct electronic configuration compared to the target compound .
N-(4-Ethoxyphenyl)-1-adamantanecarboxamide
- Key differences : Substituted with an ethoxy (-OCH₂CH₃) group on the phenyl ring.
- Functional impact: The electron-donating ethoxy group enhances lipophilicity (higher logP vs. This compound’s molecular weight (299.41 g/mol) is comparable to the target compound, but its lack of basicity may limit ionic interactions with biological targets .
N-[2-Hydroxy-2-(naphthalen-2-yl)ethyl]adamantane-1-carboxamide
- Key differences: Incorporates a naphthyl-hydroxyethyl group instead of the dimethylamino-phenyl ethyl chain.
- Functional impact : The bulky naphthyl group increases steric hindrance, likely reducing binding affinity to flat enzymatic pockets. However, the hydroxyl group may facilitate hydrogen bonding, enhancing selectivity for specific targets .
Physicochemical and Pharmacological Data
*Calculated based on structural analogs.
Research Findings and Mechanistic Insights
- Target Compound: The dimethylamino group’s basicity may enhance solubility and facilitate interactions with serotonin or dopamine receptors, akin to other adamantane-based neuroactive agents. Its ethyl linker balances flexibility and rigidity, optimizing target engagement .
- Hydroxamic Acid Analog : Demonstrated in silico binding to HDACs due to zinc ion chelation. Experimental studies on similar compounds report IC₅₀ values in the low micromolar range for HDAC inhibition.
- Ethoxyphenyl Analog : Limited direct data, but ethoxy-substituted adamantanes have shown moderate antiviral activity against influenza A in preclinical models, likely via viral M2 ion channel disruption.
- Naphthyl-Hydroxyethyl Analog : Reported in early-stage antimicrobial screens with MIC values of 8–16 µg/mL against Gram-positive bacteria, attributed to membrane disruption.
Biological Activity
N-{2-[4-(dimethylamino)phenyl]ethyl}adamantane-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an adamantane core, which is known for its unique three-dimensional structure that enhances lipophilicity and biological interaction. The dimethylamino group contributes to its pharmacological profile, potentially influencing its interaction with biological targets.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The dimethylamino group can enhance binding affinity through hydrophobic interactions, while the adamantane structure may facilitate π-π stacking interactions with aromatic residues in target proteins.
Biological Activities
Research indicates that compounds with adamantane structures often exhibit a range of biological activities, including:
- Anticancer Activity : Adamantane derivatives have shown promise in inhibiting various cancer cell lines. For instance, studies have demonstrated that modifications to the adamantane structure can enhance the inhibitory effects on cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation .
- Antiviral Effects : Some adamantane derivatives have been explored for their antiviral properties, particularly against influenza viruses. Their mechanism typically involves interference with viral replication processes .
Anticancer Activity Evaluation
A study evaluated the pharmacokinetics of a related compound, N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), which shares structural similarities. The results indicated significant uptake in tumors and other tissues, suggesting a promising therapeutic window for adamantane derivatives in oncology .
| Tissue Type | Cmax (mL/m²) | AUC (mL/m²) | Observations |
|---|---|---|---|
| Brain | 0.67 | High | Low toxicity observed |
| Tumor | Variable | High | Correlated with blood flow |
| Liver | Moderate | Moderate | Significant uptake noted |
Antiviral Activity Assessment
Research on adamantane-based antiviral agents has shown that these compounds can effectively inhibit viral replication by targeting viral proteins involved in the life cycle of the virus. For example, a study found that certain derivatives exhibited significant cytopathic protective abilities against H1N1 influenza virus in cultured cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. The presence of polar functional groups has been linked to increased activity against specific targets. For instance, compounds with a positively charged amine group have shown enhanced cellular uptake and activity against protozoan infections due to their ability to penetrate cellular membranes more effectively .
Q & A
Q. What strategies mitigate off-target effects in preclinical studies?
- Methodological Answer : Off-target profiling using kinome-wide screening (e.g., KINOMEscan) identifies potential interactions. Structure-guided optimization, such as modifying the adamantane cage’s steric bulk, can enhance selectivity. In vivo toxicity studies in zebrafish embryos provide rapid feedback on therapeutic windows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
